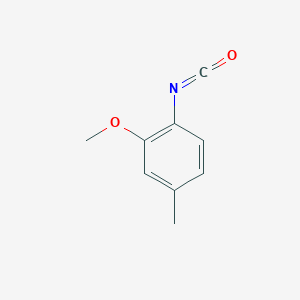

1-Isocyanato-2-methoxy-4-methylbenzene

Description

BenchChem offers high-quality 1-Isocyanato-2-methoxy-4-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isocyanato-2-methoxy-4-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C9H9NO2 |

|---|---|

Poids moléculaire |

163.17 g/mol |

Nom IUPAC |

1-isocyanato-2-methoxy-4-methylbenzene |

InChI |

InChI=1S/C9H9NO2/c1-7-3-4-8(10-6-11)9(5-7)12-2/h3-5H,1-2H3 |

Clé InChI |

XAUHPLSATVSUHQ-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C=C1)N=C=O)OC |

Origine du produit |

United States |

An In-depth Technical Guide to the Physicochemical Properties of Aromatic Isocyanates: Focus on 1-Isocyanato-4-methoxy-2-methylbenzene

Introduction: The Landscape of Substituted Phenyl Isocyanates

Aromatic isocyanates are a cornerstone of modern polymer and synthetic chemistry, prized for the highly reactive isocyanate (–N=C=O) functional group. This group's susceptibility to nucleophilic attack by alcohols, amines, and water forms the basis for the production of polyurethanes, ureas, and a diverse array of other complex organic molecules. The specific arrangement of electron-donating and sterically hindering groups on the phenyl ring, such as methoxy (–OCH₃) and methyl (–CH₃) groups, profoundly modulates the reactivity and physical properties of the isocyanate moiety.

This guide focuses on 1-isocyanato-4-methoxy-2-methylbenzene , a well-documented compound that serves as an excellent model for understanding the physicochemical behavior of its less-characterized isomer, 1-isocyanato-2-methoxy-4-methylbenzene . The electronic and steric effects of the substituents are discussed in context, allowing for informed predictions of the properties of related structures.

Core Physicochemical & Structural Identification

The fundamental properties of 1-isocyanato-4-methoxy-2-methylbenzene are summarized below. These identifiers are critical for regulatory compliance, analytical characterization, and computational modeling.

| Property | Value | Source(s) |

| Chemical Name | 1-Isocyanato-4-methoxy-2-methylbenzene | Georganics |

| Synonyms | 4-Methoxy-2-methylphenyl isocyanate, 4-Methoxy-o-tolyl isocyanate | Georganics |

| CAS Number | 60385-06-0 | Fisher Scientific[1] |

| Molecular Formula | C₉H₉NO₂ | PubChemLite[2] |

| Molecular Weight | 163.17 g/mol | Georganics |

| Chemical Structure | ||

| SMILES | CC1=C(C=CC(=C1)OC)N=C=O | PubChemLite[2] |

| InChIKey | XGRQPTXFVDRJMY-UHFFFAOYSA-N | PubChemLite[2] |

Structural Analysis and Property Correlations

The arrangement of substituents on the benzene ring dictates the molecule's electronic and steric environment, which in turn governs its physical properties and chemical reactivity.

Caption: Relationship between structure and physicochemical properties.

-

Methoxy Group (–OCH₃) at Position 4: As a para substituent, the methoxy group is a strong resonance electron-donating group. This increases the electron density of the benzene ring, which can slightly decrease the electrophilicity of the isocyanate carbon, thereby modulating its reactivity compared to unsubstituted phenyl isocyanate.

-

Methyl Group (–CH₃) at Position 2: The ortho methyl group provides two key effects. First, it is a weak inductively electron-donating group. Second, and more significantly, it introduces steric hindrance around the isocyanate group. This steric shield can influence the kinetics of reactions with bulky nucleophiles.

-

Isocyanate Group (–N=C=O): This functional group is inherently highly electrophilic at the central carbon atom, making it reactive toward a wide range of nucleophiles.

Experimental Protocols & Methodologies

Synthesis of 1-Isocyanato-4-methoxy-2-methylbenzene

The synthesis of aryl isocyanates is most commonly achieved through the phosgenation of the corresponding primary amine. This is a hazardous procedure that must be conducted with extreme caution in a well-ventilated fume hood with appropriate safety measures.

Principle: The primary amine, 4-methoxy-2-methylaniline, reacts with phosgene (or a phosgene equivalent like triphosgene) in a two-step process. The first step forms a carbamoyl chloride intermediate, which upon heating, eliminates hydrogen chloride to yield the isocyanate.

Starting Material: 4-Methoxy-2-methylaniline (CAS 102-50-1)[3].

Reaction Scheme:

Step-by-Step Protocol:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a condenser with a gas outlet to a scrubber (containing aqueous sodium hydroxide), and a dropping funnel, add a solution of 4-methoxy-2-methylaniline (1.0 eq) in an inert, dry solvent such as toluene or o-dichlorobenzene.

-

Phosgenation (Cold): Cool the flask to 0-5 °C using an ice bath. A solution of phosgene (or triphosgene, which is a safer solid equivalent) (1.1-1.5 eq) in the same solvent is added dropwise while maintaining the low temperature. This leads to the formation of the intermediate carbamoyl chloride.

-

Maturation (Hot): After the addition is complete, the reaction mixture is slowly heated to reflux (typically 100-130 °C). The progress of the reaction is monitored by the cessation of HCl gas evolution (as observed in the scrubber).

-

Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude 1-isocyanato-4-methoxy-2-methylbenzene is then purified by vacuum distillation.

Causality and Validation: The use of an inert, dry solvent is critical as isocyanates react with water. The two-stage temperature profile ensures controlled formation of the intermediate followed by efficient conversion to the final product. The reaction is self-validating by monitoring HCl evolution; its cessation indicates the completion of the reaction.

Analytical Characterization

Principle: IR spectroscopy is used to identify the characteristic functional groups in a molecule. The isocyanate group has a very strong and sharp absorption band.

Protocol:

-

A small drop of the purified liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

-

The plates are mounted in the spectrometer.

-

The IR spectrum is recorded, typically in the range of 4000-600 cm⁻¹.

Expected Result: A prominent, sharp absorption peak is expected in the region of 2250-2275 cm⁻¹ , which is characteristic of the N=C=O stretching vibration. Additional peaks corresponding to C-H, C=C (aromatic), and C-O stretching will also be present.

Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the structure and chemical environment of the hydrogen and carbon atoms in the molecule.

Protocol:

-

Dissolve a small amount (5-10 mg) of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

Expected ¹H NMR Signals:

-

A singlet corresponding to the methyl protons (–CH₃).

-

A singlet corresponding to the methoxy protons (–OCH₃).

-

A set of signals in the aromatic region corresponding to the three protons on the benzene ring. The specific splitting pattern will depend on their coupling constants.

Principle: Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Protocol:

-

Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

-

Ionize the sample (e.g., using electron ionization).

-

Analyze the mass-to-charge ratio (m/z) of the resulting ions.

Expected Result: The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (163.17). Predicted collision cross-section data for various adducts can be found in databases like PubChemLite[2].

Safety and Handling

Aromatic isocyanates are hazardous compounds and must be handled with appropriate personal protective equipment (PPE) and engineering controls.

-

Hazard Classification: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation[1].

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. All handling should be performed in a certified chemical fume hood[1].

-

Handling Precautions: Avoid breathing vapors or mist. Avoid contact with skin and eyes. Isocyanates are moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.

-

First Aid Measures:

-

Inhalation: Remove person to fresh air. If breathing is difficult, seek immediate medical attention.

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention[1].

-

Conclusion

1-Isocyanato-4-methoxy-2-methylbenzene is a valuable chemical intermediate whose physicochemical properties are governed by the interplay of its methoxy, methyl, and isocyanate functional groups. This guide has provided a detailed framework for its identification, synthesis, characterization, and safe handling, primarily based on data from its well-studied structure. The provided protocols are designed to be self-validating and are grounded in established chemical principles, offering a reliable resource for researchers in organic synthesis and materials science.

References

-

ChemSynthesis. (n.d.). 1-isocyanato-4-methoxybenzene. Retrieved February 17, 2026, from [Link]

-

NIST. (n.d.). Benzene, 1-isocyanato-4-methoxy-. In NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]

- Google Patents. (n.d.). US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives.

-

PubChemLite. (n.d.). 4-methoxy-2-methylphenyl isocyanate (C9H9NO2). Retrieved February 17, 2026, from [Link]

-

Georganics. (n.d.). 4-Methoxy-2-methylphenyl isocyanate - High purity | EN. Retrieved February 17, 2026, from [Link]

-

PubChem. (n.d.). 2-Methyl-4-methoxyaniline. Retrieved February 17, 2026, from [Link]

Sources

- 1. EP0659736A1 - Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine - Google Patents [patents.google.com]

- 2. 1-Isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2-diol | C38H38N4O8 | CID 174896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methyl-4-methoxyaniline | C8H11NO | CID 7610 - PubChem [pubchem.ncbi.nlm.nih.gov]

molecular weight and formula of 1-Isocyanato-2-methoxy-4-methylbenzene

An In-Depth Technical Guide to 1-Isocyanato-2-methoxy-4-methylbenzene: Properties, Synthesis, and Applications in Modern Chemistry

Abstract

1-Isocyanato-2-methoxy-4-methylbenzene is a substituted aromatic isocyanate featuring a unique arrangement of functional groups that makes it a valuable intermediate in specialized organic synthesis. The presence of a highly reactive isocyanate handle, combined with the electronic and steric influence of the methoxy and methyl groups, positions this molecule as a significant building block in medicinal chemistry and materials science. The methoxy group, in particular, is a well-recognized pharmacophore that can enhance ligand-target interactions and improve the pharmacokinetic profile of drug candidates.[1][2] This guide provides a comprehensive technical overview of its core molecular profile, a proposed laboratory-scale synthesis and characterization workflow, its chemical reactivity, and critical safety protocols for its handling and disposal. It is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique properties in their work.

Core Molecular Profile

A precise understanding of a molecule's fundamental properties is the cornerstone of its effective application. This section details the identity and key physicochemical characteristics of 1-Isocyanato-2-methoxy-4-methylbenzene.

Nomenclature and Chemical Identifiers

Correctly identifying a chemical compound is critical for database searches, procurement, and regulatory compliance. The following table summarizes the key identifiers for 1-Isocyanato-2-methoxy-4-methylbenzene.

| Identifier | Value | Source |

| IUPAC Name | 2-isocyanato-4-methoxy-1-methylbenzene | [3] |

| Molecular Formula | C₉H₉NO₂ | [3] |

| SMILES | CC1=C(C=C(C=C1)OC)N=C=O | [3] |

| InChI | InChI=1S/C9H9NO2/c1-7-3-4-8(12-2)5-9(7)10-6-11/h3-5H,1-2H3 | [3] |

| InChIKey | SXRAQDKTTKBZEV-UHFFFAOYSA-N | [3] |

Physicochemical Properties

The physicochemical properties dictate the compound's behavior in various solvents and reaction conditions. While experimental data for this specific isomer is limited, computational predictions provide valuable estimates.

| Property | Predicted Value | Source |

| Molecular Weight | 163.17 g/mol | (Calculated) |

| Monoisotopic Mass | 163.06332 Da | [3] |

| XlogP | 3.1 | [3] |

| Hydrogen Bond Donor Count | 0 | (Calculated) |

| Hydrogen Bond Acceptor Count | 2 | (Calculated) |

Note: Properties such as boiling point, melting point, and density have not been experimentally determined in the available literature and must be established empirically.

Synthesis and Characterization

The synthesis of isocyanates can be hazardous and requires careful planning and execution. This section outlines the general synthetic landscape and provides a plausible, detailed workflow for the laboratory-scale preparation and purification of the title compound.

Overview of Isocyanate Synthesis Strategies

Isocyanates are pivotal intermediates, most notably in the production of polyurethanes.[4][5] Industrially, their synthesis is dominated by the phosgene process, which, despite its efficiency, involves the highly toxic phosgene gas.[5] For laboratory and fine chemical applications, alternative, non-phosgene methods are often preferred. These include various rearrangement reactions (e.g., Lossen, Curtius, Hofmann) and the thermal decomposition of carbamates, which offer a safer, albeit often more complex, synthetic route.[4][5]

Proposed Laboratory-Scale Synthesis Protocol: Phosgenation of 2-Amino-5-methoxytoluene

This protocol describes a conceptual synthesis using a phosgene equivalent, such as triphosgene, which is a safer solid alternative. The causality for each step is explained to ensure a robust and reproducible process.

Starting Material: 2-Amino-5-methoxytoluene (4-methoxy-2-methylaniline)

Reaction: C₈H₁₁NO + COCl₂ (equivalent) → C₉H₉NO₂ + 2HCl

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet connected to a bubbler and an acid gas trap (e.g., a sodium hydroxide solution). The establishment of an inert atmosphere is critical because isocyanates and phosgene reagents are highly sensitive to moisture.

-

Reagent Preparation: In a separate, dry flask, dissolve one equivalent of 2-amino-5-methoxytoluene in an anhydrous, inert solvent (e.g., toluene or ethyl acetate). The choice of an aprotic solvent is essential to prevent reaction with the isocyanate product.

-

Phosgene Equivalent Addition: In the main reaction flask, dissolve 0.35-0.40 equivalents of triphosgene (a safer, solid phosgene source) in the same anhydrous solvent. Cool the solution to 0 °C using an ice bath. This initial cooling mitigates the exothermicity of the initial reaction with the amine.

-

Controlled Amine Addition: Add the amine solution from the dropping funnel to the triphosgene solution dropwise over 1-2 hours. Maintaining a slow addition rate and low temperature is crucial to control the reaction rate and prevent the formation of unwanted urea byproducts.

-

Reaction Progression and Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature, then heat to a gentle reflux (e.g., 80-100 °C, depending on the solvent) for 2-4 hours. The heating step ensures the complete conversion of intermediate carbamoyl chlorides to the final isocyanate product. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy, looking for the disappearance of the starting amine and the appearance of the strong isocyanate peak (~2250-2275 cm⁻¹).

-

Workup and Isolation: Cool the reaction mixture to room temperature. Filter the mixture to remove any precipitated salts (e.g., amine hydrochloride). The solvent can then be removed under reduced pressure using a rotary evaporator. Caution: This step should be performed in a well-ventilated fume hood.

Purification and Characterization Workflow

The crude product from the synthesis requires purification to be useful for subsequent applications. The following diagram illustrates a comprehensive workflow from synthesis to final, validated product.

Caption: Workflow from synthesis to validated product.

Chemical Reactivity and Applications

The utility of 1-Isocyanato-2-methoxy-4-methylbenzene stems from the predictable reactivity of the isocyanate group, modulated by the substituents on the aromatic ring.

The Isocyanate Functional Group: A Versatile Handle

The isocyanate group (-N=C=O) is an electrophilic functional group that reacts readily with a wide range of nucleophiles. This reactivity is the foundation of its utility in organic synthesis. Key reactions include:

-

Reaction with Alcohols: Forms urethanes (carbamates).

-

Reaction with Amines: Forms ureas.

-

Reaction with Water: Forms an unstable carbamic acid, which decomposes to an amine and carbon dioxide. This is why moisture must be excluded during handling and storage.

Role in Medicinal Chemistry and Drug Discovery

The methoxy group is a privileged substituent in medicinal chemistry. It is found in numerous approved drugs and is known to improve metabolic stability, enhance membrane permeability, and participate in hydrogen bonding with biological targets.[1][2] 1-Isocyanato-2-methoxy-4-methylbenzene serves as an excellent scaffold for introducing this beneficial functionality. It allows medicinal chemists to:

-

Synthesize Novel Ureas and Carbamates: These functional groups are common in bioactive molecules.

-

Develop Covalent Inhibitors: The isocyanate group can react with nucleophilic residues (e.g., serine, cysteine, lysine) in a protein's active site, leading to irreversible inhibition.

-

Fine-tune ADME Properties: The combination of the methoxy and methyl groups can be used to optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

Spectroscopic Analysis

Confirming the identity and purity of the synthesized compound is non-negotiable. This section provides predicted data and a standard protocol for acquiring a full spectroscopic profile.

Predicted Mass Spectrometry Data

Mass spectrometry is used to confirm the molecular weight of the target compound. The following adducts are predicted for 1-Isocyanato-2-methoxy-4-methylbenzene.[3]

| Adduct | Predicted m/z |

| [M+H]⁺ | 164.07060 |

| [M+Na]⁺ | 186.05254 |

| [M]⁺ | 163.06277 |

Standard Protocol for Spectroscopic Characterization

This protocol ensures a comprehensive and self-validating analysis of the final product.[6]

-

Sample Preparation:

-

NMR: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

FT-IR: Apply a thin film of the neat liquid product onto a salt plate (NaCl or KBr) for analysis.

-

MS: Prepare a dilute solution (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

-

¹H and ¹³C NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum to verify the proton environment. Expect signals corresponding to the aromatic protons, the methoxy protons, and the methyl protons with appropriate splitting patterns and integrations.

-

Acquire a ¹³C NMR spectrum to confirm the number of unique carbon atoms, including the characteristic isocyanate carbon signal (typically ~120-130 ppm).

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

The primary diagnostic peak is a very strong, sharp absorption band for the N=C=O asymmetric stretch, expected between 2250 and 2275 cm⁻¹. The absence of a broad O-H or N-H stretch (above 3000 cm⁻¹) helps confirm the absence of hydrolysis products or starting material.

-

-

Mass Spectrometry (MS):

-

Analyze the sample using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

-

Confirm that the observed mass for the molecular ion (e.g., [M+H]⁺) matches the calculated value for the C₉H₉NO₂ formula.

-

Safety, Handling, and Disposal

Isocyanates as a class are hazardous materials that demand strict adherence to safety protocols. The information below is based on data for structurally related isocyanates and represents best practices.[7]

Hazard Identification

| Hazard Class | GHS Classification | Precautionary Statement |

| Skin Irritation/Corrosion | Category 2 | H315: Causes skin irritation.[8] |

| Eye Irritation/Damage | Category 2A | H319: Causes serious eye irritation.[8] |

| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation.[8] |

| Respiratory/Skin Sensitization | (Potential Hazard) | May cause skin and respiratory sensitivity in some individuals.[7] |

Protocol for Safe Handling and Storage

-

Engineering Controls: Always handle this compound in a certified chemical fume hood with sufficient ventilation to maintain airborne concentrations below exposure limits.[7]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from moisture and incompatible materials (e.g., alcohols, amines, acids, bases).[9] The container should be blanketed with an inert gas like nitrogen or argon.

Emergency Procedures: Spills and First Aid

-

Spill Response:

-

Evacuate personnel from the immediate area.[8]

-

Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Collect the material into an open-top container. Do not seal it tightly, as CO₂ may be generated.

-

Move the container to a fume hood and slowly add a decontamination solution (e.g., 90% water, 8% concentrated ammonia, 2% detergent) to neutralize the isocyanate.[7]

-

Dispose of the waste in accordance with local, state, and federal regulations.[7]

-

-

First Aid:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10]

-

Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[9]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Conclusion

1-Isocyanato-2-methoxy-4-methylbenzene is a specialized chemical intermediate with significant potential, particularly as a building block in the synthesis of pharmaceuticals and other high-value materials. Its unique substitution pattern offers a strategic advantage for introducing a methoxy- and methyl-substituted aryl moiety into target structures. While its reactivity is the source of its utility, it also necessitates rigorous adherence to safety and handling protocols. This guide provides the foundational knowledge for researchers to handle, synthesize, and apply this compound effectively and safely in their scientific endeavors.

References

-

National Institute of Standards and Technology (NIST). (n.d.). Benzene, 1-isocyanato-4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

Angene Chemical. (2025, March 12). Safety Data Sheet. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Benzene, 1-isocyanato-2-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-isocyanato-4-methoxy-1-methylbenzene (C9H9NO2). Retrieved from [Link]

-

SprayWorks Equipment. (n.d.). A Component SAFETY DATA SHEET. Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary for CID 121472961. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). IR Spectrum for Benzene, 1-isocyanato-4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

Stenutz, R. (n.d.). 1-isocyanato-4-methylbenzene. Stenutz. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 1-isocyanato-2-((4-isocyanatophenyl) methyl benzene o-(p-isocyanatobenzyl)phenyl isocyanate. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)- (CAS 31574-44-4). Retrieved from [Link]

-

Mol-Instincts. (n.d.). Chemical Synthesis and Properties of Isocyanates. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 1-Methoxy-4-methylbenzene (FDB008791). Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). Benzene, 1-isocyanato-2-[(4-isocyanatophenyl)methyl]- - Substance Details. Retrieved from [Link]

-

Georganics. (n.d.). 1-Isocyanato-2-methyl-4-nitro-benzene. Retrieved from [Link]

-

Haz-Map. (n.d.). 1-Methoxy-4-methylbenzene. Retrieved from [Link]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Retrieved from [Link]

-

ResearchGate. (n.d.). The role of the methoxy group in approved drugs | Request PDF. Retrieved from [Link]

-

ChemRxiv. (2024, February 9). From Humorous Post to Detailed Quantum-Chemical Study: Isocyanate Synthesis Revisited. Retrieved from [Link]

-

Guo, Z., Ding, X., & Wang, Y. (2024). How To Get Isocyanate?. ACS Omega, 9(10), 11168–11180. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, December 14). Benzene, 1-methoxy-4-nitro- - Evaluation statement. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2024, March 28). In silico approaches which are used in pharmacy. Retrieved from [Link]

Sources

- 1. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - 2-isocyanato-4-methoxy-1-methylbenzene (C9H9NO2) [pubchemlite.lcsb.uni.lu]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. sprayworksequipment.com [sprayworksequipment.com]

- 8. angenechemical.com [angenechemical.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

toxicity and handling precautions for methoxy-methyl isocyanates

Executive Summary: The "Trojan Horse" Reagent

Methoxymethyl isocyanate (MOM-NCO) represents a unique intersection of chemical hazards. While it shares the acute pulmonary toxicity profile of methyl isocyanate (MIC), its methoxymethyl moiety introduces a secondary, often overlooked hazard: masked alkylating potential and formaldehyde release.

This guide deviates from standard safety data sheets (SDS) by addressing the compound's "Dual-Phase Toxicity":

-

Phase I (Acute): Rapid protein carbamoylation leading to immediate respiratory distress and sensitization.

-

Phase II (Latent): Metabolic or hydrolytic degradation releasing formaldehyde, a known carcinogen and cross-linking agent.

Operational Directive: Treat MOM-NCO not merely as a respiratory irritant, but as a volatile, alkylating toxicant requiring containment protocols equivalent to ISO Class 5 (Glovebox) or strictly regulated fume hood environments.

Molecular Toxicology & Mechanism of Action

To understand the handling requirements, one must understand the molecular violence this molecule inflicts on biological systems.

The Electrophilic Assault (Carbamoylation)

The isocyanate carbon is highly electrophilic. Upon inhalation or skin contact, it attacks nucleophilic residues (hydroxyl, sulfhydryl, and amino groups) on biomolecules.

-

Target: N-terminus of proteins and

-amino groups of lysine. -

Effect: Formation of stable carbamate adducts. This haptenizes the protein, turning "self" proteins into "foreign" antigens, triggering the immune cascade responsible for isocyanate asthma (sensitization).

The Secondary Payload (Formaldehyde Release)

Unlike simple alkyl isocyanates, MOM-NCO possesses an ether linkage. Upon hydrolysis or enzymatic cleavage, the resulting amine (methoxymethyl amine) is unstable.

-

Reaction:

-

Degradation:

(Formaldehyde)

This secondary release of formaldehyde creates a "toxicological echo," contributing to cytotoxicity and potential carcinogenicity long after the isocyanate group is neutralized.

Visualization: The Dual-Phase Toxicity Pathway

Figure 1: Mechanism of Action showing the immediate carbamoylation pathway (Phase I) and the secondary formaldehyde release pathway (Phase II).

Engineering Controls & Personal Protective Equipment (PPE)

Standard nitrile gloves are insufficient for prolonged contact with MOM-NCO due to its low molecular weight and high polarity.

The Barrier Strategy

| Component | Minimum Requirement | Recommended Standard | Scientific Rationale |

| Primary Barrier | Fume Hood (Face velocity >100 fpm) | Inert Atmosphere Glovebox | Eliminates inhalation risk; prevents moisture hydrolysis. |

| Hand Protection | Double-gloving: Nitrile (inner) + Butyl (outer) | Silver Shield / Laminate (EVOH) | Nitrile breakthrough time for MOM-NCO is <15 mins. Laminates offer >4 hours protection. |

| Respiratory | N/A (If in hood) | SCBA (Emergency Only) | Air-purifying respirators (cartridges) have poor warning properties for isocyanates. |

| Eye Protection | Chemical Goggles | Full Face Shield | Isocyanate vapors are lachrymators; contact causes corneal opacity. |

Critical Insight: Never rely on odor threshold (0.2–2 ppm). If you can smell it, you are already above the sensitization threshold.

Operational Protocols: Synthesis & Quenching

The most dangerous phase of experimentation is not the reaction, but the transfer and quenching .

Transfer Protocol (Cannula Method)

Do not pour MOM-NCO. Open transfers are prohibited.[1][2][3]

-

Secure reagent bottle with a septum.

-

Use a positive pressure cannula transfer (inert gas) to move reagent to the reaction vessel.

-

Vent the receiving vessel through an oil bubbler into a neutralizing scrubber (see below).

The "Active Quench" Methodology

Water alone is a dangerous quenching agent. The reaction

Recommended Quench Cocktail:

-

Reagent: 10% solution of n-Butylamine (or Tris(hydroxymethyl)aminomethane) in Methanol.

-

Mechanism: The amine reacts with residual isocyanate to form a stable, non-volatile urea derivative (

). -

Advantage: No

generation; reaction is faster than hydrolysis; products are stable solids.

Workflow Visualization

Figure 2: Operational workflow emphasizing the critical divergence between safe (amine) and unsafe (water) quenching methods.

Emergency Response & Medical Management

Scenario: Spillage outside containment.

-

Evacuate: Immediate area evacuation (50m radius).

-

Neutralize: Do not use water. Apply a mixture of 90% water, 8% concentrated ammonia, and 2% liquid detergent . The ammonia forces urea formation; detergent penetrates floor crevices.

-

Wait: Allow 30 minutes reaction time before cleanup.

Medical Note: Pulmonary edema (fluid in lungs) may be delayed up to 24-48 hours .[2] Any researcher exposed to MOM-NCO vapors must undergo observation for 24 hours, even if asymptomatic immediately post-exposure. Treatment is supportive (oxygen, bronchodilators); there is no specific antidote.

References

-

National Institute for Occupational Safety and Health (NIOSH). (2005).[4] NIOSH Pocket Guide to Chemical Hazards: Methyl Isocyanate.[4] Centers for Disease Control and Prevention. [Link]

-

Wisnewski, A. V., & Redlich, C. A. (2001). Recent developments in diisocyanate asthma. Current Opinion in Allergy and Clinical Immunology. (Mechanisms of protein carbamoylation). [Link]

-

Organic Syntheses. (2013). Synthesis of Isocyanates and Quenching Protocols. Org. Synth. 2013, 90, 271-286.[5] (Technical basis for amine quenching). [Link]

-

Occupational Safety and Health Administration (OSHA). (2024). Isocyanates: Hazard Recognition and Control. United States Department of Labor. [Link]

Sources

literature review of 1-Isocyanato-2-methoxy-4-methylbenzene applications

The following technical guide is structured to serve as an authoritative reference for the application of 1-Isocyanato-2-methoxy-4-methylbenzene in medicinal chemistry and organic synthesis.

A Strategic Building Block for Urea-Based Kinase Inhibitors and Bioactive Scaffolds

Executive Summary

1-Isocyanato-2-methoxy-4-methylbenzene (CAS: 85324-95-4), also known as 2-methoxy-4-methylphenyl isocyanate , is a specialized electrophilic building block. It serves as a critical intermediate in the synthesis of N,N'-diarylureas , a pharmacophore prevalent in modern kinase inhibitors (e.g., FGFR, VEGFR targets).

Unlike simple phenyl isocyanates, the specific substitution pattern (2-methoxy, 4-methyl) confers unique electronic and steric properties:

-

2-Methoxy Group: Provides electron density via resonance (+M effect) and acts as a hydrogen bond acceptor, often crucial for orienting the molecule within an ATP-binding pocket.

-

4-Methyl Group: Adds lipophilicity and fills hydrophobic pockets, enhancing potency and selectivity.

-

Isocyanate Moiety: A highly reactive "staple" for rapid coupling with amines to form stable urea linkages without the need for coupling reagents.

Chemical Profile & Reactivity[1]

| Property | Data |

| IUPAC Name | 1-Isocyanato-2-methoxy-4-methylbenzene |

| Common Name | 2-Methoxy-4-methylphenyl isocyanate |

| CAS Number | 85324-95-4 |

| Molecular Formula | C₉H₉NO₂ |

| Molecular Weight | 163.17 g/mol |

| Physical State | Liquid or low-melting solid |

| Reactivity Class | Electrophile (hard/soft character depending on substrate) |

| Precursor | 2-Methoxy-4-methylaniline (p-Cresidine) |

Reactivity Insight: The isocyanate carbon is highly electrophilic. The ortho-methoxy group exerts an inductive withdrawing effect (-I) on the sigma framework but a strong mesomeric donating effect (+M) into the ring. However, its proximity to the isocyanate group can introduce steric hindrance, modulating the rate of nucleophilic attack compared to unsubstituted phenyl isocyanate. This controlled reactivity reduces side reactions (like oligomerization) during urea synthesis.

Synthetic Utility & Applications

The primary utility of this compound lies in Medicinal Chemistry , specifically in the "Urea Linker Strategy."

A. Kinase Inhibitor Synthesis (FGFR/VEGFR)

Many Type II kinase inhibitors utilize a urea motif to form hydrogen bonds with the "gatekeeper" residue and the conserved Glu-Lys pair in the kinase active site.

-

Mechanism: The 1-isocyanato-2-methoxy-4-methylbenzene reacts with a heteroaryl amine (e.g., aminopyrazole, aminopyridine) to form the urea.

-

Role: The 2-methoxy-4-methylphenyl tail is often optimized to fit into the hydrophobic back-pocket of the enzyme.

B. Carbamate Formation

Reaction with alcohols yields carbamates (urethanes), used in agrochemicals to modulate solubility and metabolic stability.

C. Polymer Modification

Used as a capping agent or cross-linker in polyurethane synthesis to introduce specific optical or adhesive properties derived from the anisole substructure.

Experimental Protocols

Protocol A: Synthesis of the Isocyanate (From Aniline Precursor)

Note: While commercially available, in-situ generation is often preferred to avoid storage instability.

Objective: Convert 2-methoxy-4-methylaniline to 1-isocyanato-2-methoxy-4-methylbenzene using Triphosgene (safer solid substitute for Phosgene).

Reagents:

-

2-Methoxy-4-methylaniline (1.0 eq)

-

Triphosgene (0.35 eq)

-

Triethylamine (TEA) (2.5 eq)

-

Dichloromethane (DCM) (Anhydrous)

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen atmosphere.

-

Dissolution: Dissolve Triphosgene (0.35 eq) in anhydrous DCM at 0°C.

-

Addition: Dropwise add a solution of 2-methoxy-4-methylaniline (1.0 eq) and TEA (2.5 eq) in DCM over 30 minutes. Caution: Exothermic.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor conversion by IR (appearance of strong -N=C=O peak at ~2270 cm⁻¹).

-

Workup: Filter off the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure to yield the crude isocyanate.

-

Purification: Vacuum distillation is recommended if high purity is required, though the crude is often used directly.

Protocol B: Urea Coupling (General Procedure)

Objective: Synthesis of a N-(heteroaryl)-N'-(2-methoxy-4-methylphenyl)urea.

Reagents:

-

Heteroaryl amine (e.g., 5-amino-pyrazole derivative) (1.0 eq)

-

1-Isocyanato-2-methoxy-4-methylbenzene (1.1 eq)

-

Solvent: THF or Dioxane (Anhydrous)

-

Base: DIPEA (Optional, catalytic)

Procedure:

-

Dissolve the heteroaryl amine in anhydrous THF.

-

Add 1-isocyanato-2-methoxy-4-methylbenzene (1.1 eq) dropwise at RT.

-

Stir at 60°C for 4–12 hours.

-

Observation: The product urea usually precipitates out of the solution due to lower solubility.

-

Isolation: Cool to RT, filter the precipitate, and wash with cold ether/pentane.

-

Validation: Verify structure via ¹H-NMR (Look for two distinct urea NH singlets at δ 8.0–10.0 ppm).

Visualizing the Pathway

The following diagram illustrates the synthetic workflow from the nitro-precursor to the final bioactive urea, highlighting the critical intermediate role of the isocyanate.

Caption: Synthetic workflow transforming the nitro-precursor into a bioactive urea via the isocyanate intermediate.

Mechanistic Insight: Urea Formation[3]

Understanding the mechanism ensures troubleshooting capability. The reaction is a nucleophilic addition-elimination sequence where the amine lone pair attacks the central carbon of the isocyanate.

Caption: Step-wise mechanism of nucleophilic addition of an amine to the isocyanate to form urea.

Safety & Handling (Critical)

-

Toxicity: Isocyanates are potent respiratory sensitizers. The precursor, 2-methoxy-4-methylaniline (p-cresidine), is a Group 2B Carcinogen .

-

Handling: All reactions must be performed in a functioning fume hood.

-

Quenching: Unreacted isocyanate should be quenched with methanol or an aqueous amine solution before disposal.

-

PPE: Double nitrile gloves and respiratory protection are mandatory.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 174896: 1-Isocyanato-2-methoxy-4-methylbenzene. Retrieved from [Link]

- Golfier, M., et al. (2013).Substituted 5-(1-benzothiophen-2-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives and their use as FGFR kinase inhibitors. Patent WO2013087578A1. (Demonstrates the use of the 2-methoxy-4-methylaniline precursor in kinase inhibitor synthesis).

-

Diva Portal. Isocyanates and Amines - Sampling and Analytical Procedures. (General reference for isocyanate reactivity and safety). Retrieved from [Link]

Application Note: High-Efficiency Carbamate Synthesis using 1-Isocyanato-2-methoxy-4-methylbenzene

Abstract & Strategic Context

This guide details the optimized protocols for coupling 1-Isocyanato-2-methoxy-4-methylbenzene (CAS: 59741-04-7) with various alcohols to form stable carbamate (urethane) linkers.

While isocyanate chemistry is often treated as "click-and-go," this specific substrate presents unique challenges. The presence of an electron-donating methoxy group at the ortho position and a methyl group at the para position significantly reduces the electrophilicity of the isocyanate carbon compared to unsubstituted phenyl isocyanate. Furthermore, the ortho-methoxy group introduces steric hindrance that can impede the nucleophilic attack of bulky alcohols.

Consequently, standard uncatalyzed protocols often result in sluggish kinetics or incomplete conversion. This note prioritizes Lewis-acid catalyzed pathways (specifically Dibutyltin Dilaurate - DBTL) to overcome these electronic and steric deactivations, ensuring high yields and purity.

Chemical Profile & Reactivity Analysis

| Parameter | Data | Implications for Protocol |

| Compound | 1-Isocyanato-2-methoxy-4-methylbenzene | Substrate |

| CAS | 59741-04-7 | Verification required before use. |

| Electronic State | Electron-Rich (Deactivated) | The +M (resonance) effect of o-OMe and +I (inductive) of p-Me reduce the electrophilicity of the -N=C=O carbon. |

| Steric Environment | Moderate Hindrance (ortho) | The o-OMe group blocks the trajectory for bulky nucleophiles (secondary/tertiary alcohols). |

| Moisture Sensitivity | High | Reacts with H₂O to form urea (insoluble white solid). Strictly anhydrous conditions are required. |

Mechanistic Insight: The Necessity of Catalysis

For electron-rich isocyanates, the activation energy for direct nucleophilic attack by an alcohol is often too high for rapid conversion at room temperature. We utilize Dibutyltin Dilaurate (DBTL) as a catalyst.[1][2]

Mechanism Description:

-

Pre-association: The Tin (Sn) center of DBTL acts as a Lewis acid, coordinating with the nitrogen or oxygen of the isocyanate, enhancing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The alcohol oxygen attacks the activated isocyanate carbon.[2][3]

-

Proton Transfer: A rapid proton transfer (often assisted by the catalyst ligands) occurs, yielding the carbamate and regenerating the catalyst.

Visualization: Catalytic Cycle & Workflow

Caption: Figure 1. Lewis-acid catalyzed reaction pathway highlighting the critical role of Tin (Sn) activation and the competitive urea formation pathway.

Experimental Protocols

Method A: Standard Protocol (Primary & Unhindered Secondary Alcohols)

Best for: Methanol, Ethanol, Benzyl alcohol, simple cycloalkanols.

Reagents:

-

1-Isocyanato-2-methoxy-4-methylbenzene (1.0 equiv)

-

Alcohol (1.05 – 1.1 equiv)

-

Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

-

Catalyst: Dibutyltin Dilaurate (DBTL) (1 mol%)

Step-by-Step Procedure:

-

Setup: Oven-dry a 2-neck round bottom flask containing a magnetic stir bar. Fit with a nitrogen inlet and a rubber septum. Flush with N₂.

-

Solvent Charge: Add anhydrous DCM (0.2 M concentration relative to isocyanate).

-

Reactant Addition: Add the Alcohol (1.05 equiv) via syringe.

-

Catalyst Addition: Add DBTL (1 mol%, typically 1-2 drops for small scale) via syringe.

-

Isocyanate Addition: Add 1-Isocyanato-2-methoxy-4-methylbenzene (1.0 equiv) dropwise over 5 minutes.

-

Why? Slow addition prevents localized exotherms, though this substrate is mild.

-

-

Reaction: Stir at Room Temperature (20-25°C) for 2-4 hours.

-

Monitoring: Check by TLC or LC-MS. Look for the disappearance of the isocyanate peak (IR ~2270 cm⁻¹) if available.

-

-

Workup:

-

Concentrate the solvent under reduced pressure.

-

Purification: Recrystallize from Hexane/EtOAc (if solid) or perform flash column chromatography (Silica gel, Hexane:EtOAc gradient).

-

Method B: For Hindered Alcohols or Low Reactivity

Best for: Menthol, Phenols, Tertiary alcohols, or if Method A is too slow.

Reagents:

-

Solvent: Toluene (allows higher temp).

-

Catalyst: DBTL (2-5 mol%) OR DBTL + TEA (Triethylamine) synergy.

-

Temperature: 60°C - 80°C.

Step-by-Step Procedure:

-

Setup: Use a reaction vial with a pressure-relief cap or a reflux condenser under N₂.

-

Dissolution: Dissolve the Alcohol (1.0 equiv) and Isocyanate (1.2 equiv) in anhydrous Toluene (0.5 M).

-

Note: Excess isocyanate is used here to drive the reaction of the sluggish alcohol.

-

-

Catalysis: Add DBTL (2 mol%).

-

Heating: Heat to 60°C. Monitor every 2 hours. If no progress after 4 hours, increase to 80°C.

-

Quench (Critical): Since excess isocyanate was used, add MeOH (2 equiv) or Morpholine (1 equiv) and stir for 30 mins to convert remaining isocyanate to a polar carbamate/urea that can be easily separated.

-

Workup: Evaporate toluene. Dissolve residue in EtOAc, wash with 1M HCl (to remove morpholine if used) and Brine. Dry over Na₂SO₄.

Critical Parameters & Troubleshooting

| Observation | Root Cause | Corrective Action |

| White Precipitate | Urea formation due to moisture. | Ensure solvents are dried over molecular sieves (3Å or 4Å). Verify N₂ atmosphere. Filter precipitate before workup. |

| No Reaction (RT) | Electronic deactivation of isocyanate. | Switch to Method B (Heat to 60°C in Toluene). Increase DBTL to 5 mol%. |

| Product is Oily/Impure | Excess isocyanate remaining. | Use the "Quench" step in Method B. Use a scavenger resin (amine-functionalized) to pull out excess isocyanate. |

| Alcohol is acid-sensitive | DBTL is slightly Lewis acidic. | Use DMAP (4-Dimethylaminopyridine) as a base catalyst instead of DBTL, though DBTL is generally preferred for isocyanates. |

Decision Logic for Protocol Selection

Caption: Figure 2. Decision matrix for selecting reaction conditions based on alcohol steric hindrance.

References

-

Thermo Scientific Chemicals. (2024). 2-Methoxy-5-methylphenyl isocyanate, 97%.[4] Retrieved from (Note: Used as property reference for close analog 2-methoxy-5-methyl).

-

Sigma-Aldrich. (2024). 2-Methoxyphenyl isocyanate Properties and Safety. Retrieved from .

-

Rand, L., & Frisch, K. C. (1964).[5] The Alcoholysis Reaction of Isocyanates. Journal of Applied Polymer Science. Retrieved from .

- Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496.

Sources

- 1. poliuretanos.com.br [poliuretanos.com.br]

- 2. dibutyltin dilaurate: the specialized catalyst powering polyurethane and silicone elastomer curing-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]

- 3. ohans.com [ohans.com]

- 4. 2-Methoxy-5-methylphenyl isocyanate, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. quantchem.kuleuven.be [quantchem.kuleuven.be]

Technical Support Center: Storage, Stability, and Handling of 1-Isocyanato-2-methoxy-4-methylbenzene

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-Isocyanato-2-methoxy-4-methylbenzene. The focus is on ensuring the long-term stability and purity of the reagent, which is paramount for reproducible and successful experimental outcomes. The inherent reactivity of the isocyanate functional group dictates its handling and storage requirements.

Section 1: Fundamental Chemical Stability

The stability of 1-Isocyanato-2-methoxy-4-methylbenzene is intrinsically linked to its high reactivity. Understanding the primary degradation pathways is the first step in preventing them.

Q1: What is the primary cause of degradation for 1-Isocyanato-2-methoxy-4-methylbenzene?

The principal cause of degradation is exposure to moisture.[1][2] The isocyanate functional group (-N=C=O) is highly susceptible to hydrolysis. This is a multi-step process that consumes the active reagent and generates insoluble byproducts.

Mechanism of Hydrolysis:

-

Carbamic Acid Formation: The isocyanate group reacts with water to form an unstable carbamic acid intermediate.[1][2]

-

Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide (CO₂) gas and forming a primary amine.[1][2]

-

Urea Formation: The newly formed, highly reactive primary amine then attacks a second molecule of isocyanate, forming a stable and insoluble diaryl-substituted urea.[1][2]

This process is problematic for two critical reasons:

-

It consumes two equivalents of your active isocyanate for every one molecule of water.

-

It generates gaseous CO₂, which can lead to a dangerous pressure buildup in a sealed container.[1][3][4]

-

It produces insoluble urea precipitates, which contaminate the reagent and can interfere with subsequent reactions.

Q2: Are there other degradation pathways to be aware of?

Yes, while hydrolysis is the most common issue in storage, isocyanates can also undergo dimerization and trimerization, especially when exposed to heat or certain catalysts (like strong bases or some metal compounds).

-

Dimerization: Two isocyanate molecules can react to form a four-membered ring called a uretidinedione. This reaction is often reversible with heat.

-

Trimerization: Three isocyanate molecules can react to form a highly stable six-membered ring known as an isocyanurate. This reaction is generally irreversible and leads to a loss of active reagent.

Under recommended storage conditions (cool temperatures), these pathways are significantly less of a concern than hydrolysis.

Section 2: Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is non-negotiable for preserving the shelf life of 1-Isocyanato-2-methoxy-4-methylbenzene.

Q3: What are the ideal storage conditions to maximize shelf life?

The ideal conditions are designed to rigorously exclude moisture and prevent catalytic degradation. Many suppliers recommend storing the product under an inert gas.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Recommended temperature as per product label, often 2-8°C.[5] | Reduces the rate of potential dimerization/trimerization and slows hydrolysis if trace moisture is present. |

| Atmosphere | Store under a dry, inert atmosphere (e.g., Nitrogen or Argon). | Displaces moist air from the container headspace, preventing hydrolysis. |

| Container | Original, tightly sealed container.[5][6] Ensure cap liner is intact and provides a hermetic seal. | Prevents ingress of atmospheric moisture. |

| Light Exposure | Store in a dark area or in an opaque container.[1][4] | Protects from potential light-catalyzed degradation. |

| Incompatible Materials | Store away from water, alcohols, amines, strong bases, strong acids, and strong oxidizing agents.[1][7][8] | Prevents violent reactions and degradation of the reagent. |

Q4: I just received a new bottle. What is the proper procedure for opening and aliquoting the reagent?

The goal is to access the reagent without introducing atmospheric moisture. The use of a glove box or standard Schlenk line techniques is strongly recommended.

Step-by-Step Aliquoting Protocol:

-

Preparation: Allow the reagent bottle to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture on the cold surfaces of the container.

-

Inert Environment: Move the sealed bottle into a glove box with a dry nitrogen or argon atmosphere. Alternatively, use a Schlenk line setup.

-

Opening: Briefly open the bottle in the inert environment.

-

Dispensing: Use a clean, dry glass syringe with a stainless-steel needle to withdraw the desired amount. Do not use plastic syringes as the isocyanate may react with or corrode them.[9]

-

Blanketing: Before re-sealing, flush the headspace of the storage bottle with dry inert gas.

-

Sealing: Tightly close the bottle. For added security, wrap the cap and neck with Parafilm®.

-

Storage: Return the bottle to the recommended cool, dark storage location.

Section 3: Troubleshooting Guide

Even with careful handling, issues can arise. This section addresses common problems and provides solutions.

Q5: My experiment that uses this isocyanate is failing or giving inconsistent results. How can I determine if the reagent has degraded?

Inconsistent results are a classic sign of reagent degradation. Perform the following checks:

-

Visual Inspection: Carefully examine the liquid. The presence of any white, insoluble particulate matter is a strong indicator of urea formation due to moisture contamination.[1] The liquid may also appear cloudy or have increased viscosity.

-

Chemical Verification: Visual inspection is not sufficient. The most reliable method is to determine the percentage of active isocyanate groups (%NCO) and compare it to the Certificate of Analysis (CoA) that came with the reagent. A significant drop in %NCO content confirms degradation.

Q6: How do I test the purity (%NCO content) of my isocyanate?

The industry-standard method for determining the isocyanate content is through back-titration with dibutylamine.[10] This method quantitatively measures the amount of reactive -NCO groups.

Experimental Protocol: %NCO Content Determination by Titration

Disclaimer: This procedure involves hazardous chemicals. Perform a full risk assessment and conduct all steps in a chemical fume hood with appropriate Personal Protective Equipment (PPE).

Reagents & Equipment:

-

Standardized 0.1 N Hydrochloric Acid (HCl) in isopropanol

-

Dibutylamine solution (approx. 2% in dry toluene)

-

Dry toluene

-

Bromophenol blue indicator

-

250 mL Erlenmeyer flasks

-

50 mL burette

-

Analytical balance

Procedure:

-

Accurately weigh approximately 1.0 g of the isocyanate sample into a dry 250 mL Erlenmeyer flask.

-

Immediately add 20 mL of dry toluene to dissolve the sample.

-

Carefully pipette 25 mL of the dibutylamine solution into the flask. Swirl to mix.

-

Stopper the flask, swirl again, and let it stand at room temperature for 15 minutes to allow the reaction between the isocyanate and the amine to complete.

-

Add 100 mL of isopropanol and 4-5 drops of bromophenol blue indicator. The solution should be blue.

-

Prepare a "blank" sample by following steps 2-5 but without adding the isocyanate sample.

-

Titrate the sample solution with the standardized 0.1 N HCl from a burette until the color changes from blue to yellow. Record the volume of HCl used (V_sample).

-

Titrate the blank solution in the same manner. Record the volume of HCl used (V_blank).

Calculation: %NCO = [ (V_blank - V_sample) × Normality of HCl × 4.202 ] / Sample Weight (g)

Where 4.202 is the milliequivalent weight of the NCO group.

Q7: The pressure in my storage bottle seems high, and the cap is bulging. What should I do?

A bulging container is a serious safety hazard and indicates significant CO₂ generation from moisture contamination.[3][4] DO NOT attempt to open it without proper precautions.

Emergency Venting Procedure:

-

Wear Full PPE: This includes safety goggles, a face shield, heavy-duty chemical-resistant gloves (butyl rubber is recommended), and a lab coat.[9]

-

Use a Fume Hood: Place the container in a certified chemical fume hood. Ensure the sash is as low as possible.

-

Cool the Container: If the container feels warm, place it in an ice bath to reduce the internal pressure.

-

Slow Venting: Very slowly and carefully begin to unscrew the cap. Do this incrementally, allowing the gas to vent slowly. Be prepared for a sudden release of pressure and potential spraying of the contents. Point the cap away from yourself and others at all times.

-

Neutralization: Once vented, the reagent is compromised and should be disposed of according to your institution's hazardous waste protocols. Do not re-seal the container.[11]

Section 4: Frequently Asked Questions (FAQs)

Q8: What is the expected shelf life of 1-Isocyanato-2-methoxy-4-methylbenzene?

There is no fixed expiration date, as the shelf life is entirely dependent on how the product is handled and stored.[12]

-

Unopened Container: If stored correctly from the manufacturer, the reagent can be expected to meet specifications for at least 6-12 months.

-

Opened Container: Once opened, the shelf life is drastically reduced. Every time the bottle is opened is an opportunity for moisture ingress. If handled with impeccable inert atmosphere techniques, it can last for many months. If handled carelessly on the benchtop, it could degrade significantly within days or weeks.

Q9: Can I use the reagent if I see a small amount of white precipitate?

It is strongly advised not to. The precipitate is almost certainly polyurea, indicating that a significant portion of the reagent has already degraded. Using it will lead to inaccurate stoichiometry and failed reactions. While it might be possible to filter the solids away under an inert atmosphere for a non-critical application, the soluble NCO content will be lower than stated on the label. For any quantitative or sensitive application, the material should be discarded.

Q10: What materials should I avoid when working with this isocyanate?

Avoid all sources of active hydrogens and strong catalysts. This includes:

-

Alcohols & Amines: Will react readily to form urethanes and ureas, respectively.[1][7][8]

-

Acids & Bases: Can catalyze reactions, including polymerization.[7][8]

-

Certain Plastics & Rubbers: Isocyanates can attack and degrade some polymers.[9] Use glass, stainless steel, or PTFE equipment.

References

-

Covestro Solution Center. (2012). Safety Data Sheet. [Link]

-

ASTM International. (1996). ASTM D5155-96 - Standard Test Methods for Polyurethane Raw Materials Determination of the Isocyanate. [Link]

-

Huntsman Building Solutions. (2021). Isocyanate Component A - Safety Data Sheet. [Link]

-

Life Specialty Coatings. (2015). Isocyanate - SDS. [Link]

-

Michigan Occupational Safety and Health Administration. (2014). The Isocyanates. [Link]

-

Safe Work Australia. (2015). Guide to handling isocyanates. [Link]

-

Smooth-On, Inc. (2023). Safety Data Sheet - SDS No. 398A. [Link]

-

PCI Magazine. (2025). Resins: Isocyanates, Part I: Fundamentals and Reactivity. [Link]

-

TSE Industries. (n.d.). Isocyanate Cures of Millathane® Compounds. [Link]

Sources

- 1. michigan.gov [michigan.gov]

- 2. pcimag.com [pcimag.com]

- 3. solutions.covestro.com [solutions.covestro.com]

- 4. lifespecialtycoatings.com [lifespecialtycoatings.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. How to Safely Handle Isocyanates? [enuochem.com]

- 10. standards.iteh.ai [standards.iteh.ai]

- 11. huntsmanbuildingsolutions.com [huntsmanbuildingsolutions.com]

- 12. tse-industries.com [tse-industries.com]

minimizing side reactions in isocyanate-alcohol coupling

Technical Support & Troubleshooting Center

Status: ONLINE | Current Ticket: Minimizing Side Reactions | Agent: Senior Application Scientist

Welcome to the .

You have reached the Tier-3 Technical Support desk. We don't just read the manual; we wrote the protocols. You are likely here because your isocyanate-alcohol coupling (urethane formation) is deviating from the expected pathway—bubbling, gelling, or loss of titer.

This guide is structured as a series of "Support Modules" addressing the root causes of side reactions. Each module provides the mechanism, the fix, and the validation method.

Module 1: The Moisture Problem (Bubbling & Urea Formation)

Symptom: The reaction mixture is bubbling (CO₂ evolution), or a white precipitate (urea) is forming. Root Cause: Water is a more active nucleophile than many secondary alcohols. Isocyanates react with water to form unstable carbamic acid, which decomposes into an amine and CO₂.[1] The amine then rapidly reacts with another isocyanate to form a urea linkage.

The Mechanism

Troubleshooting Protocol

-

Feedstock Analysis: Do not assume "anhydrous" solvents are dry.

-

Action: Test all solvents and polyols/alcohols using Karl Fischer Titration before use.

-

Threshold: Maintain water content

(500 ppm). For strict kinetics, aim for

-

-

Sieve Activation:

-

Action: Store solvents over 3A or 4A molecular sieves.

-

Crucial Step: Sieves must be activated at 300°C for 3+ hours before use. "Out of the box" sieves are often saturated.

-

-

Atmospheric Isolation:

-

Action: Conduct reaction under a positive pressure of dry Nitrogen (

) or Argon. Use a drying tube (CaCl₂ or Drierite) if a Schlenk line is unavailable.

-

Visualization: The Water Competition

Figure 1: Competitive pathways between alcohol (green path) and water (red path).

Module 2: Catalyst Selectivity (The "Speed Trap")

Symptom: Reaction is fast, but side products are high. Root Cause: Using a catalyst that activates the isocyanate (Lewis Acid) rather than the alcohol makes the system more susceptible to water attack.

Catalyst Selection Matrix

| Catalyst Class | Example | Mechanism | Selectivity (OH vs H₂O) | Recommendation |

| Organotin | DBTDL (Dibutyltin dilaurate) | Lewis Acid (Activates NCO) | Moderate | Standard, but toxic. Good for general use. |

| Amine | DABCO, TEA | Lewis Base (Activates OH/H₂O) | Low | Avoid if moisture is a risk; promotes water reaction. |

| Zirconium/Bismuth | Zr(acac)₄, Bi-Carboxylates | Insertion (Activates OH) | High | Best Choice for minimizing side reactions. |

Expert Insight: The Insertion Mechanism

Zirconium and Bismuth catalysts often operate via an insertion mechanism where the metal coordinates with the alcohol first, increasing its nucleophilicity relative to water. This "shielding" effect significantly suppresses the water side-reaction compared to Tin or Amines [1].

Protocol:

-

Switch from DBTDL to Zirconium(IV) acetylacetonate or Bismuth Neodecanoate if moisture sensitivity is high.

-

Use catalyst loading of 0.01 - 0.05 mol% . Higher loading decreases selectivity.

Module 3: Temperature & Stoichiometry (Allophanates & Trimers)

Symptom: Viscosity spikes, gelation, or loss of NCO titer without alcohol consumption. Root Cause: Overheating or excess Isocyanate leads to the NCO group attacking the urethane nitrogen (forming Allophanates) or trimerizing (forming Isocyanurates).

Critical Thresholds

-

< 60°C: Safe zone. Kinetic control.

-

> 100°C: Danger zone. Significant Allophanate formation [2].

-

> 120°C: Rapid Allophanate/Biuret formation.

The Mechanism

Troubleshooting Protocol

-

Temperature Control:

-

Action: Maintain reaction temperature between 40°C and 60°C .

-

Monitor: Use an internal thermocouple, not just a bath thermometer. Exotherms can spike internal temps rapidly.

-

-

Stoichiometry:

-

Action: Avoid large excess of NCO. If NCO-terminated prepolymer is desired, keep NCO:OH ratio

and strictly control temp. -

Validation: Monitor NCO consumption via ASTM D2572 (Di-n-butylamine titration) [3].

-

Visualization: Thermal Degradation Pathways

Figure 2: Thermal risks. Allophanate formation is reversible >150°C but destructive at 100-120°C.

Module 4: Solvent Purity & Selection

Symptom: Unexplained loss of NCO titer. Root Cause: Reaction with "inert" solvents that contain reactive impurities.

Common Offenders:

-

DMF / DMSO: Often contain amines or water.

-

Acetone/MEK: Can react with isocyanates over long periods (formation of enamines/oxazolidines).

-

THF: Can contain peroxides or water.

Recommended Solvents:

-

Toluene / Xylene: Excellent, non-polar, easy to dry (azeotrope).

-

Ethyl Acetate / Butyl Acetate: Urethane grade (must be low water/alcohol).

-

Dichloromethane: Good solubility, but hard to dry completely.

Frequently Asked Questions (Help Tickets)

Q: I see a peak at

Q: Can I use ethanol to quench the reaction? A: Yes, but be careful. Adding a primary alcohol like ethanol will cap any remaining NCO groups rapidly. Ensure your main reaction is complete first, or you will end up with ethyl-carbamates mixed with your product.

Q: My reaction turned into a solid gel. Can I save it?

A: No. Gelation usually implies covalent crosslinking (Allophanate or Trimer formation). This is irreversible under mild conditions. You must restart, ensuring strict temperature control (

References

-

Sardon, H., et al. (2015). Organocatalyzed Polyurethane Synthesis: Alternatives to Tin Catalysts. ACS Sustainable Chemistry & Engineering.

-

Lapprand, A., et al. (2005). Reactivity of isocyanates with urethanes: Conditions for allophanate formation. Polymer Degradation and Stability.[3]

-

ASTM International. (2019).[4] ASTM D2572-19 Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers.

Sources

quenching protocols for unreacted 1-Isocyanato-2-methoxy-4-methylbenzene

The following technical guide is structured as a specialized support center resource for 1-Isocyanato-2-methoxy-4-methylbenzene (also referred to as 2-methoxy-4-methylphenyl isocyanate).

Subject: 1-Isocyanato-2-methoxy-4-methylbenzene (CAS: 700-87-8 Analog / Specific Isomer) Ticket ID: ISO-Q-2024-001 Status: Resolved / Reference Ready

Part 1: Executive Safety Directive (The "Why" and "How")

Senior Application Scientist Note: Handling 1-Isocyanato-2-methoxy-4-methylbenzene requires a fundamental respect for the -N=C=O moiety. This electrophilic group is a potent sensitizer and reacts vigorously with nucleophiles. The primary failure mode in quenching protocols is encapsulation —where a hard shell of polyurea forms around a core of unreacted isocyanate, creating a "time bomb" that can rupture and release toxic material later during waste disposal.

Our protocols prioritize homogeneity to prevent encapsulation. We use co-solvents and surfactants to ensure the quenching agent penetrates the hydrophobic isocyanate phase.

The Core Chemistry of Quenching

-

Hydrolysis (Water Quench):

-

Alcoholysis (Alcohol Quench):

-

Aminolysis (Amine Quench):

-

Reaction:

(Urea) -

Benefit: Extremely fast; irreversible.

-

Part 2: Troubleshooting & FAQs

Q1: I added water to my reaction mixture to quench the excess isocyanate, but a hard white crust formed. Is it safe to dispose of?

A: No. The crust is likely a polyurea shell. Inside that shell, pure, unreacted 1-Isocyanato-2-methoxy-4-methylbenzene may still exist.

-

The Fix: You must mechanically break the crust (carefully, under a fume hood) and treat the mixture with a Decontamination Solution containing a surfactant (see Protocol B). The surfactant allows the water/amine to penetrate the solid urea matrix.

-

Prevention: Never use pure water to quench a hydrophobic isocyanate. Always use a co-solvent (THF, Acetone) or a surfactant.

Q2: How do I verify that the isocyanate is completely destroyed?

A: The "Self-Validating" method relies on FT-IR Spectroscopy .

-

The Signal: Isocyanates have a very strong, characteristic absorption band at 2270 cm⁻¹ (asymmetric -N=C=O stretch).

-

The Protocol: Take an aliquot of your quenched mixture. Run an IR spectrum. If the peak at 2270 cm⁻¹ is absent, the isocyanate is consumed. Do not rely on visual cues alone.

Q3: My reaction exothermed violently when I added the quenching agent. What went wrong?

A: You likely added a nucleophile (amine or water) too fast to a concentrated isocyanate solution.

-

The Causality: The reaction with amines or water is highly exothermic.

-

The Fix: Always dilute the quenching agent. For example, do not add pure ethylenediamine; add a 10% solution of it in toluene or alcohol. Cool the reaction vessel to <10°C before quenching.

Part 3: Experimental Protocols

Protocol A: Reaction Mixture Quench (Workup)

Use this when you have completed a synthesis and need to destroy excess isocyanate reagent before isolating your product.

Reagents:

-

Quenching Mix: Methanol (MeOH) containing 5% (v/v) Acetic Acid.

-

Why: Methanol converts isocyanate to a methyl carbamate (soluble). Acetic acid catalyzes the reaction and prevents basic byproduct formation.

-

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate.

Step-by-Step:

-

Cool: Place the reaction vessel in an ice bath (0–5°C).

-

Dilute: Ensure the reaction mixture is not neat. Dilute with DCM if necessary.

-

Add: Dropwise, add the Quenching Mix (1.5 equivalents relative to expected excess isocyanate).

-

Observation: Monitor internal temperature. Do not allow it to rise >10°C.

-

-

Stir: Remove ice bath and stir at room temperature for 30 minutes.

-

Verify: Check IR for disappearance of the 2270 cm⁻¹ peak.

-

Wash: Wash the organic layer with 1M HCl (to remove any amines formed) and then Brine.

-

Isolate: Proceed with rotary evaporation. The excess isocyanate is now a methyl carbamate, which will either remain in the organic residue (and can be separated by chromatography) or be removed if volatile (unlikely for this MW).

Protocol B: Waste Neutralization (The "Decon" Solution)

Use this for cleaning spills, glassware, or destroying bulk waste.

Reagents:

-

Decon Solution:

-

Water: 90%[1]

-

Concentrated Aqueous Ammonia (28-30%): 8%

-

Liquid Detergent (e.g., Triton X-100 or Dish Soap): 2%

-

Why: Ammonia reacts faster than water. Detergent emulsifies the isocyanate, preventing crust formation.

-

Step-by-Step:

-

Preparation: Prepare the Decon Solution in a dedicated waste container (open top). Do not seal (CO₂ evolution).

-

Application:

-

Waste Treatment: Slowly pour the isocyanate waste into the Decon Solution with stirring. Ratio: 1 part waste to 10 parts Decon Solution.

-

Wait: Allow to stand for 48–72 hours in a vented area.

-

Disposal: Check pH (should remain basic) and IR (no 2270 cm⁻¹). Dispose of as basic aqueous chemical waste.

Part 4: Data & Visualization

Quenching Agent Comparison

| Agent | Reaction Product | Reaction Rate | Byproducts | Recommended Use |

| Water | Urea | Slow | CO₂ (Gas), Insoluble Urea | Not recommended alone |

| Methanol | Methyl Carbamate | Moderate | None (Liquid/Solid) | Reaction Workup |

| Aq. Ammonia + Surfactant | Urea | Fast | Heat, Soluble/Insoluble Urea | Spills & Bulk Waste |

| Ethanolamine | Hydroxy-Urea | Very Fast | High Heat | Emergency Quench |

Decision Logic for Isocyanate Handling

Figure 1: Decision tree for selecting the appropriate quenching methodology based on experimental context.

References

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4] [Link]

-

Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Retrieved from Actsafe.ca. [Link]

-

Organic Syntheses. (2013). Synthesis of Allyl Isocyanate. Org. Synth. 2013, 90, 271-286.[10] (Demonstrates aqueous NH4Cl quench protocols). [Link]

Sources

- 1. sprayworksequipment.com [sprayworksequipment.com]

- 2. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 3. fsi.co [fsi.co]

- 4. orgsyn.org [orgsyn.org]

- 5. chemistry.nd.edu [chemistry.nd.edu]

- 6. smooth-on.com [smooth-on.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. actsafe.ca [actsafe.ca]

- 10. orgsyn.org [orgsyn.org]

Technical Comparison Guide: FTIR Profiling of 1-Isocyanato-2-methoxy-4-methylbenzene

This guide provides an in-depth technical analysis of the FTIR spectroscopic profile of 1-Isocyanato-2-methoxy-4-methylbenzene , a specialized building block used in the synthesis of carbamates and urea derivatives for pharmaceutical applications.

Executive Summary

1-Isocyanato-2-methoxy-4-methylbenzene (IMMB) is a trisubstituted aromatic isocyanate characterized by a distinct electrophilic -N=C=O moiety. Its reactivity and spectral signature are heavily influenced by the electron-donating methoxy (-OCH₃) group at the ortho position and the methyl (-CH₃) group at the para position.

This guide compares IMMB against standard aromatic isocyanates to highlight unique spectral features—specifically the Fermi resonance splitting of the isocyanate band—and provides a self-validating protocol for reaction monitoring.

Spectroscopic Profile: Characteristic Peaks

The FTIR spectrum of IMMB is dominated by the intense isocyanate stretch, but the fingerprint region (1500–600 cm⁻¹) provides the necessary data for structural confirmation (1,2,4-substitution pattern).

Table 1: Critical Peak Assignments for IMMB

| Functional Group | Frequency (cm⁻¹) | Intensity | Vibrational Mode | Diagnostic Note |

| Isocyanate | 2260 – 2275 | Strong | -N=C=O Asymmetric Stretch | Often appears as a doublet or multiplet due to Fermi resonance with the overtone of the C-N stretch. |

| Methoxy (Aryl) | 2835 – 2845 | Medium | C-H Stretch (CH₃ of OMe) | Distinctly lower than alkane C-H stretches; specific to methoxy groups. |

| Methoxy (Ether) | 1250 – 1260 | Strong | C-O Asymmetric Stretch | Characteristic of aryl alkyl ethers (Ar-O-C). |

| Methyl (Ar-CH₃) | 2920 – 2960 | Medium | C-H Asymmetric Stretch | Overlaps with other aliphatic signals but distinct from OMe C-H. |

| Aromatic Ring | 1580 – 1600 | Medium | C=C Ring Stretch | Conjugation with NCO and OMe lowers this from the typical benzene 1600 cm⁻¹. |

| Substitution | 800 – 820 | Strong | C-H Out-of-Plane Bending | Diagnostic for 1,2,4-trisubstituted benzene (isolated H and adjacent 2H).[1] |

Expert Insight: The ortho-methoxy group in IMMB exerts a "Through-Space" field effect on the isocyanate group. Unlike simple phenyl isocyanate, which shows a singlet at ~2270 cm⁻¹, IMMB often exhibits a split peak or shoulder in this region due to Fermi resonance interactions enhanced by the local electronic environment [1][2].

Comparative Analysis: IMMB vs. Structural Analogs

To validate the identity of IMMB, one must distinguish it from its monosubstituted and disubstituted analogs. The electronic effects of the substituents shift the -NCO frequency and alter the fingerprint region.

Table 2: Spectral Comparison with Alternatives

| Compound | Structure | -NCO Shift (cm⁻¹) | Key Differentiator |

| IMMB | 2-OMe, 4-Me | 2260–2275 (Split) | Fermi Resonance Split + 1,2,4-subst. pattern (800-820 cm⁻¹).[1] |

| Phenyl Isocyanate | Unsubstituted | ~2270 (Singlet) | Baseline reference. No aliphatic C-H stretches < 3000 cm⁻¹. |

| p-Tolyl Isocyanate | 4-Me | ~2275 | Single aliphatic C-H band set; para-subst. pattern (810-840 cm⁻¹).[2] |

| 2-Methoxyphenyl Isocyanate | 2-OMe | ~2260–2270 | Strong OMe bands (2840, 1250 cm⁻¹) but lacks the para-methyl C-H contribution. |